molecular formula C14H22ClNO B6362586 (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride CAS No. 1240590-86-6

(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride

Cat. No.: B6362586
CAS No.: 1240590-86-6
M. Wt: 255.78 g/mol
InChI Key: UVCSIDSMJVFEDT-IPZCTEOASA-N
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Description

(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride is a chemical compound with the molecular formula C14H22ClNO. This compound is characterized by the presence of a butan-2-yl group and a 4-methoxyphenyl group attached to a prop-2-en-1-ylamine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride typically involves the reaction of butan-2-ylamine with (2E)-3-(4-methoxyphenyl)prop-2-en-1-al under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and high yield of the compound. Industrial production methods also focus on minimizing waste and optimizing resource utilization to achieve cost-effective and environmentally friendly manufacturing.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: Utilized in the production of various chemical products and materials, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its versatility in various scientific research applications makes it a valuable compound for further study and development.

Biological Activity

(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride is an organic compound with potential therapeutic applications, particularly in medicinal chemistry. Its structure, characterized by a butan-2-yl group linked to a (2E)-3-(4-methoxyphenyl)prop-2-en-1-yl moiety, suggests that it may exhibit various biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC14H22ClNO
Molecular Weight255.79 g/mol
CAS Number1240590-92-4
DensityNot specified
Melting PointNot specified

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of the methoxyphenyl group can enhance binding affinity due to hydrophobic interactions and hydrogen bonding, which may modulate the activity of target proteins involved in various physiological processes .

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes that are crucial for metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research has indicated that compounds similar to (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives containing methoxy groups can enhance antimicrobial efficacy against various Gram-positive and Gram-negative bacteria .

Case Studies

  • Antibacterial Activity : A study evaluated the antimicrobial properties of related alkaloids, demonstrating effective inhibition against strains such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 5.64 to 77.38 µM .
  • Antifungal Activity : Compounds with similar structures showed promising antifungal effects against Candida albicans, with MIC values indicating moderate to high activity .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic properties against cancer cell lines. The mechanism could involve the induction of apoptosis or cell cycle arrest through interactions with cellular signaling pathways .

Medicinal Chemistry

The unique structural features of this compound make it a candidate for further exploration in drug development. Its potential applications include:

  • Drug Design : As a lead compound for synthesizing new pharmaceuticals targeting specific diseases.
  • Biological Assays : Used in vitro to assess its biological activity against various pathogens and cancer cells.

Organic Synthesis

This compound can serve as an intermediate in the synthesis of more complex molecules, contributing to advancements in organic chemistry and materials science .

Properties

IUPAC Name

N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-4-12(2)15-11-5-6-13-7-9-14(16-3)10-8-13;/h5-10,12,15H,4,11H2,1-3H3;1H/b6-5+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCSIDSMJVFEDT-IPZCTEOASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC=CC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC/C=C/C1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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